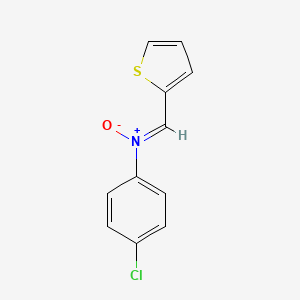

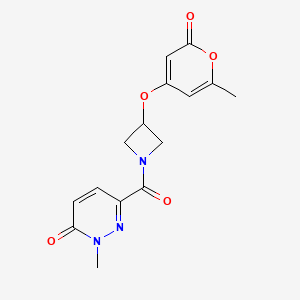

(Z)-4-chloro-N-(thiophen-2-ylmethylene)aniline oxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While specific synthesis methods for “(Z)-4-chloro-N-(thiophen-2-ylmethylene)aniline oxide” are not available, similar compounds have been synthesized through various methods. For instance, (Z)-2-bromo-4-((5-bromothiophen-2-yl)methylene)-4H-thieno[2,3-b]pyrrol-5(6H)-one was polymerized with two different donors .科学的研究の応用

Corrosion Inhibition

A study by Daoud et al. (2014) introduced a thiophene Schiff base synthesized for inhibiting the corrosion of mild steel in hydrochloric and sulfuric acid solutions. The compound showed significant efficiency as a corrosion inhibitor, with its performance improving alongside increased concentrations. This finding underscores the potential of thiophene derivatives in corrosion protection applications, particularly for industrial metals. The research also explored the relationship between the compound's molecular structure and its inhibition efficiency, providing a basis for designing more effective corrosion inhibitors (Daoud et al., 2014).

Photodegradation of Polymers

In the realm of materials science, Chandra (1981) investigated the inhibitive effects of transition metal thiopicoline anilides on the photo-oxidative degradation of poly(2,6-dimethyl-1,4-phenylene oxide) films. The study found that these compounds, especially the Zn derivative, effectively prevented degradation under ultraviolet light. This research highlights the protective role of thiophene-containing compounds against environmental degradation of polymers, which is crucial for extending the lifespan of polymer-based materials (Chandra, 1981).

Electroluminescence and Emitting Materials

A novel class of color-tunable emitting amorphous molecular materials was developed by Doi et al. (2003), incorporating thiophene units for electroluminescence applications. These materials exhibited intense fluorescence emission and were capable of emitting multicolor light, including white, when used in organic electroluminescent devices. The study signifies the importance of thiophene derivatives in developing advanced optoelectronic devices with potential applications ranging from display technologies to lighting (Doi et al., 2003).

Nano-Materials and Catalysis

Research by Sarvari and Sharghi (2004) on zinc oxide (ZnO) as a catalyst for Friedel-Crafts acylation reactions revealed the efficiency of ZnO in promoting acylation under solvent-free conditions. This finding points to the utility of metal oxides in facilitating organic synthesis reactions, offering a greener alternative to traditional methods. Such catalytic processes are fundamental in producing fine chemicals and pharmaceuticals, demonstrating the versatility of metal oxides in chemical synthesis (Sarvari & Sharghi, 2004).

Environmental Remediation

A study on zinc oxide-based nanophotocatalysts by Ashouri et al. (2021) explored their application in degrading aniline, a hazardous pollutant, under ultraviolet light. The research demonstrated that doping zinc oxide with copper oxide and graphene oxide significantly enhanced the photodegradation efficiency, achieving up to 97% degradation of aniline under optimal conditions. This highlights the potential of modified zinc oxide nanocomposites in treating water and air pollutants, contributing to environmental sustainability (Ashouri et al., 2021).

特性

IUPAC Name |

N-(4-chlorophenyl)-1-thiophen-2-ylmethanimine oxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNOS/c12-9-3-5-10(6-4-9)13(14)8-11-2-1-7-15-11/h1-8H/b13-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUDLBMWNRBKHOO-JYRVWZFOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=[N+](C2=CC=C(C=C2)Cl)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=[N+](/C2=CC=C(C=C2)Cl)\[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-benzyl-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![7-(4-bromophenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2715846.png)

![2-[[5-Bromo-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,2,4-triazol-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B2715852.png)

![N-(1-cyanopropyl)-7-cyclopropyl-1-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B2715859.png)

![8-(2,4-dimethoxyphenyl)-3-isopentyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2715860.png)

![1-(4-Chlorophenyl)-2-[[5-(3-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B2715861.png)

![2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2715863.png)

![2-[6-methoxy-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2715867.png)